Cck-jmv-180, also known as CCK-JMV-180, is a synthetic peptide analogue of cholecystokinin, specifically derived from the C-terminal heptapeptide of cholecystokinin (CCK-7). It has been designed to interact with both high-affinity and low-affinity cholecystokinin receptors, exhibiting distinct functional actions at each receptor type. The compound has garnered attention for its potential applications in understanding pancreatic functions and the regulation of digestive enzyme secretion.
Cck-jmv-180 was developed as part of research aimed at elucidating the mechanisms of action of cholecystokinin analogues. It is synthesized from a specific sequence that includes a sulfonated tyrosine residue and an amide group, which enhances its binding affinity and specificity to CCK receptors. The peptide's structure is characterized as BOC-Tyrosine(SO3) Ahx-Gly-Tryptophan-Ahx-Aspartic acid2 phenylethyl ester .
Cck-jmv-180 is classified as a peptide hormone analogue. It falls under the category of gastrointestinal hormones and is specifically involved in the regulation of digestive processes, particularly in stimulating enzyme secretion from pancreatic acini.
The synthesis of Cck-jmv-180 typically involves solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide. The process generally includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Characterization methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and structure of the synthesized peptide.
Cck-jmv-180 has a specific molecular structure that allows it to interact effectively with CCK receptors. The key features include:
The molecular weight of Cck-jmv-180 is approximately 1,200 Daltons, and its structure can be represented in various forms including linear and three-dimensional models to visualize its interaction with receptors.
Cck-jmv-180 primarily acts through binding to cholecystokinin receptors, leading to various biochemical responses:
The interaction with receptors can be measured using radiolabeled ligands to assess binding affinities and functional responses in pancreatic acini preparations.
Cck-jmv-180 functions by selectively activating high-affinity CCK receptors while acting as a competitive antagonist at low-affinity receptors. This dual action leads to:
Research indicates that Cck-jmv-180 can cause a significant increase (up to 14-fold) in amylase secretion comparable to that induced by native CCK peptides .
Cck-jmv-180 is a white to off-white powder at room temperature, soluble in aqueous solutions due to its peptide nature. Its stability can vary based on environmental conditions such as pH and temperature.
The compound exhibits typical properties associated with peptides:
Relevant data on solubility profiles and stability under various conditions are essential for practical applications.
Cck-jmv-180 has several scientific applications:
Cholecystokinin (CCK) receptors are class A G protein-coupled receptors (GPCRs) that mediate diverse physiological processes, including pancreatic secretion, gallbladder contraction, gastric emptying, and satiety. Two subtypes exist: CCKA (CCK1R) and CCKB (CCK2R), which share 50% sequence homology but exhibit distinct ligand specificity, tissue distribution, and signaling functions [5] [8].
Structural and Pharmacological Differences:
Table 1: Key Characteristics of CCK Receptor Subtypes
Feature | CCKA (CCK1R) | CCKB (CCK2R) |
---|---|---|
Primary Ligand | Sulfated CCK-8 | CCK-8, Gastrin |
Tissue Distribution | Pancreas, Gallbladder, Vagal Neurons | Brain, Stomach (Parietal Cells), Pancreatic Tumors |
Signaling Pathways | Gαq/PLCβ, Gαs/cAMP, Gα13/RhoA | Gαq/PLCβ, EGFR Transactivation |
Physiological Roles | Enzyme Secretion, Satiety, Gut Motility | Acid Secretion, Anxiety, Cell Proliferation |
Signaling Mechanisms:Both receptors activate phospholipase Cβ (PLCβ) via Gαq coupling, leading to inositol trisphosphate (IP3)-mediated Ca2+ release and protein kinase C (PKC) activation [1] [5]. CCKA receptors additionally couple to:
Table 2: Signaling Effectors Downstream of CCK Receptor Activation
Effector Pathway | CCKA | CCKB | Functional Outcome |
---|---|---|---|
PLCβ/IP3/Ca2+ | ✓ | ✓ | Enzyme Secretion, Contraction |
cAMP/PKA | ✓ (High [CCK]) | ✗ | Metabolic Regulation |
RhoA/ROCK | ✓ | ✗ | Cell Motility, Cytoskeletal Remodeling |
EGFR Transactivation | ✗ | ✓ | Cell Proliferation, Tumor Growth |
The CCKA receptor exhibits biphasic binding kinetics, transitioning between high-affinity (nanomolar) and low-affinity (micromolar) states. This duality governs physiological responses like amylase secretion in pancreatic acini, where high-affinity states stimulate secretion and low-affinity states inhibit it [1] [8].
Molecular Basis of Affinity States:
JMV-180 as a Tool to Decipher Affinity States:The CCK analog JMV-180 (C58H77N13O12S) acts as:
Table 3: Functional Outcomes of CCKA Receptor Affinity States
Parameter | High-Affinity State | Low-Affinity State |
---|---|---|
Agonist Concentration | Low (pM–nM CCK-8) | High (>10 pM CCK-8) |
G Protein Coupling | Gαq/PLCβ | Uncoupling from Gαq |
Ca2+ Dynamics | Oscillatory Signals | Sustained Plateau, Inhibition of Oscillations |
JMV-180 Action | Full Agonist (Amylase Secretion) | Antagonist (Blocks CCK-8 Effects) |
Mechanistic Insights from JMV-180:
Physiological Implications:The dual actions of JMV-180 resolve controversies about CCKA receptor signaling. By selectively activating high-affinity states while blocking low-affinity desensitization, JMV-180 sustains physiological amylase secretion without cytotoxic Ca2+ overload—a contrast to CCK-8’s bell-shaped dose-response curve [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7